Tak 456
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Overview
Description
TAK 456: is a novel oral triazole compound known for its potent and broad-spectrum antifungal activity. It has shown strong efficacy against various fungal pathogens, including Candida albicans and Aspergillus fumigatus . This compound is particularly notable for its ability to inhibit sterol synthesis in these fungi, making it a promising candidate for the treatment of fungal infections .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Reaction: The synthesis begins with the condensation of 4-fluoronitrobenzene and tetrazole, resulting in a mixture of regioisomeric (4-nitrophenyl)tetrazoles.
Cyclization: The amino derivative is converted to the intermediate phenyl carbamate by treatment with phenyl chloroformate in pyridine.
Epoxide Formation: The chiral epoxy alcohol, prepared from methyl ®-lactate, is converted to triflate and then condensed with the sodium salt of imidazolone.
Final Product: The final imidazolidinone is obtained by catalytic hydrogenation of the imidazolone.
Industrial Production Methods: The industrial production of TAK 456 follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can undergo substitution reactions, especially at the phenyl ring, where different substituents can be introduced.
Common Reagents and Conditions:
Hydrazine and Iron(III) Chloride: Used for the reduction of nitro groups.
Phenyl Chloroformate and Pyridine: Used for the formation of phenyl carbamate intermediates.
Sodium Hydride: Used for the opening of the oxirane ring.
Major Products:
Triazolyl Alcohol: Formed during the oxirane ring opening.
Imidazolidinone: The final product obtained after catalytic hydrogenation.
Scientific Research Applications
Chemistry: TAK 456 is used as a reference compound in the development of new antifungal agents. Its unique structure and broad-spectrum activity make it a valuable tool for studying the structure-activity relationships of triazole compounds .
Biology: In biological research, this compound is used to study the mechanisms of fungal resistance and the role of sterol synthesis in fungal growth and development .
Medicine: this compound has shown promising results in preclinical and clinical trials for the treatment of fungal infections, particularly those caused by Candida albicans and Aspergillus fumigatus . Its efficacy against fluconazole-resistant strains makes it a valuable addition to the antifungal arsenal .
Industry: In the pharmaceutical industry, this compound is used as a lead compound for the development of new antifungal drugs. Its broad-spectrum activity and favorable pharmacokinetic properties make it an attractive candidate for further development .
Mechanism of Action
TAK 456 exerts its antifungal effects by inhibiting the enzyme cytochrome P450 51 (CYP51A1), which is involved in the synthesis of ergosterol, a key component of fungal cell membranes . By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death . This mechanism is similar to that of other triazole antifungals but this compound has shown superior efficacy against certain resistant strains .
Comparison with Similar Compounds
Fluconazole: A widely used triazole antifungal with a similar mechanism of action but lower efficacy against resistant strains.
Itraconazole: Another triazole antifungal with broad-spectrum activity but different pharmacokinetic properties.
Voriconazole: A triazole antifungal with a broader spectrum of activity but higher toxicity.
Uniqueness of TAK 456: this compound stands out due to its superior efficacy against fluconazole-resistant strains and its favorable pharmacokinetic profile . Its ability to inhibit sterol synthesis at lower concentrations compared to other triazoles makes it a promising candidate for the treatment of difficult-to-treat fungal infections .
Properties
CAS No. |
181869-54-5 |
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Molecular Formula |
C22H21F2N9O2 |
Molecular Weight |
481.5 g/mol |
IUPAC Name |
1-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-3-[4-(tetrazol-1-yl)phenyl]imidazolidin-2-one |
InChI |
InChI=1S/C22H21F2N9O2/c1-15(22(35,11-30-13-25-12-27-30)19-7-2-16(23)10-20(19)24)31-8-9-32(21(31)34)17-3-5-18(6-4-17)33-14-26-28-29-33/h2-7,10,12-15,35H,8-9,11H2,1H3/t15-,22-/m1/s1 |
InChI Key |
JTNIHNJCRCYZSU-IVZQSRNASA-N |
SMILES |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCN(C3=O)C4=CC=C(C=C4)N5C=NN=N5 |
Isomeric SMILES |
C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCN(C3=O)C4=CC=C(C=C4)N5C=NN=N5 |
Canonical SMILES |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCN(C3=O)C4=CC=C(C=C4)N5C=NN=N5 |
Synonyms |
1-(2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl)-3-(4-(1H-1-tetrazolyl)phenyl)-2-imidazolidinone TAK 456 TAK-456 |
Origin of Product |
United States |
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